molecular formula C10H15N3 B14758309 4-Cyclopentyl-6-methylpyridazin-3-amine CAS No. 912331-92-1

4-Cyclopentyl-6-methylpyridazin-3-amine

Cat. No.: B14758309
CAS No.: 912331-92-1
M. Wt: 177.25 g/mol
InChI Key: FIWMZRLWMYBHFX-UHFFFAOYSA-N
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Description

4-Cyclopentyl-6-methylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-6-methylpyridazin-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines can yield 6-aryl-pyridazin-3-amines . This reaction offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-6-methylpyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peracetic acid, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridazinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Cyclopentyl-6-methylpyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-6-methylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. Pyridazine derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopentyl-6-methylpyridazin-3-amine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other pyridazine derivatives. Its cyclopentyl and methyl groups can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

912331-92-1

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

4-cyclopentyl-6-methylpyridazin-3-amine

InChI

InChI=1S/C10H15N3/c1-7-6-9(10(11)13-12-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,11,13)

InChI Key

FIWMZRLWMYBHFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=N1)N)C2CCCC2

Origin of Product

United States

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